molecular formula C20H19FN4O2 B5511286 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide

Cat. No. B5511286
M. Wt: 366.4 g/mol
InChI Key: VBKATSQQWDLJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide involves several steps, including condensation, cyclization, and substitution reactions. A study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals insights into the synthesis processes that might overlap with our compound of interest, demonstrating the complexity and precision required in synthesizing such molecules (Richter et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide is often elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of their bonds, crucial for understanding the compound's reactivity and properties. For example, the structural determination of related compounds has been detailed in various studies, indicating the importance of precise structural analysis in the field of organic chemistry (Richter et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide are influenced by its functional groups and molecular structure. Studies on similar compounds suggest that the presence of benzimidazole and indole moieties can significantly affect their chemical behavior, including their reactivity towards nucleophiles and electrophiles, and their participation in cycloaddition reactions. For instance, the reactivity of benzimidazole derivatives has been explored to understand their potential in forming novel chemical entities with varied biological activities (Gowda et al., 2009).

Physical Properties Analysis

The physical properties of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide, such as melting point, solubility, and crystallinity, are essential for its application in different domains. These properties are determined by the compound's molecular structure and influence its behavior in solutions, its stability under various conditions, and its suitability for use in specific applications. The study of related compounds' physical properties provides insights into handling and manipulating these substances in laboratory and industrial settings (Gowda et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in determining N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide's utility in synthesis and its interaction with biological targets. These properties are influenced by the compound’s functional groups and overall molecular architecture. Understanding these aspects can lead to the development of new materials and drugs with specific desired effects. Research into similar compounds provides a foundation for comprehending the chemical behavior and potential applications of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide (Gowda et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Owton et al. (1995) described the synthesis of analogs related to rhein, a drug used for osteoarthritis, including derivatives involving benzimidazole structures similar to the compound (Owton et al., 1995).
  • Wang et al. (2016) detailed the synthesis of novel indole-benzimidazole derivatives, emphasizing the chemical versatility and potential applicability of such compounds in various domains (Wang et al., 2016).

Biological and Pharmacological Applications

  • Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, evaluating their potential as chemotherapeutic agents, particularly for leukemia (Gowda et al., 2009).
  • Richter et al. (2023) reported on the crystal and molecular structures of a benzimidazole derivative, highlighting its relevance in the synthesis of antitubercular agents (Richter et al., 2023).

Chemical Reactions and Interactions

  • Tatischeff and Klein (1977) investigated the fluorescence quenching of indole and benzimidazole, providing insight into the reactions and interactions of these compounds at the molecular level (Tatischeff & Klein, 1977).

Potential Therapeutic Uses

  • Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, including compounds structurally related to the subject compound, demonstrating potential in treating Alzheimer's disease (Lee et al., 2018).

Novel Compound Synthesis

  • Harutyunyan (2016) explored the reactions of nitrogen heterocycles, including benzimidazoles, to create novel derivatives, indicating the compound's significance in developing new chemical entities (Harutyunyan, 2016).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the target organism or cells. For instance, some benzimidazole derivatives have been found to exhibit a wide spectrum anthelmintic effect, acting against a number of gastrointestinal parasites .

Future Directions

Benzimidazole derivatives, due to their diverse pharmacological activities, continue to be a subject of interest in medicinal chemistry research. Future directions may include the design and synthesis of new benzimidazole derivatives, investigation of their pharmacological activities, and exploration of their potential applications in the treatment of various diseases .

properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-24(11-19-22-15-6-4-13(21)10-16(15)23-19)20(26)18-9-12-8-14(27-3)5-7-17(12)25(18)2/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKATSQQWDLJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N(C)CC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.